(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
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Overview
Description
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions generally involve heating the reactants at 140°C for about 3 hours, leading to the formation of the desired product with an 89% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: It has been studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of (6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation . The compound’s ability to bind to these targets is facilitated by its unique triazole-pyridine structure, which allows for specific interactions with the active sites of the enzymes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridines: Used in the treatment of cardiovascular disorders and type 2 diabetes.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and kinase inhibition.
Uniqueness
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol stands out due to its specific amino and hydroxyl functional groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly effective in biological systems, where such interactions are crucial for activity.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4,8H2 |
InChI Key |
CMZYEAQOHBVLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)CO |
Origin of Product |
United States |
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